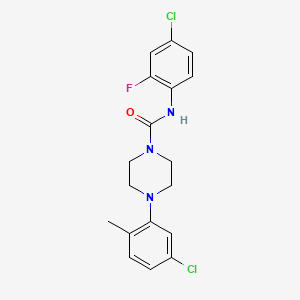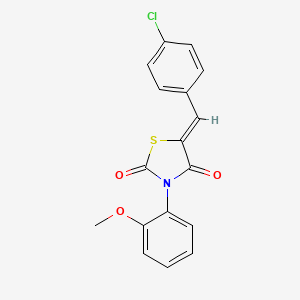![molecular formula C14H19ClN2O B4763282 N-[2-(3-chlorophenyl)ethyl]-N'-cyclopentylurea](/img/structure/B4763282.png)
N-[2-(3-chlorophenyl)ethyl]-N'-cyclopentylurea
Overview
Description
N-[2-(3-chlorophenyl)ethyl]-N'-cyclopentylurea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential use in agriculture. CPPU belongs to the family of urea derivatives and has been found to have a wide range of effects on plant growth and development.
Scientific Research Applications
Neuroscience and Pharmacology
N-(3-chlorophenethyl)-4-nitrobenzamide: is structurally related to 2-phenylethylamine (PEA) , a naturally occurring compound in the human body. PEA acts as a neuromodulator, influencing mood, cognition, and behavior. Its role extends to the regulation of neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. Beyond its endogenous functions, PEA serves as a precursor to various neurotransmitters and plays a vital role in the synthesis of catecholamines. Researchers have explored its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .
Antiviral Activity
Indole derivatives, such as N-(3-chlorophenethyl)-4-nitrobenzamide , have demonstrated antiviral properties. Specifically, related compounds exhibited anti-Herpes Simplex virus-1 (HSV-1) activity. These derivatives possess considerable antiviral activity, with IC50 values ranging between 5 and 6 μg/ml. Notably, they also exhibit substantial therapeutic indices (TI) .
Medicinal Chemistry and Drug Design
The presence of chlorine atoms in natural products enhances their biological activity. Incorporating chlorine strategically into molecules can lead to improved pharmacological effects. Additionally, the nitro group, present in N-(3-chlorophenethyl)-4-nitrobenzamide , is a versatile functional group in drug design. Researchers continue to explore its potential applications in antimicrobial therapy, cancer treatment, and beyond .
Plant Hormone Research
Indole derivatives play a crucial role in plant biology. For instance, indole-3-acetic acid , a plant hormone produced from tryptophan degradation, influences growth, development, and responses to environmental cues. While not directly related to our compound, understanding indole derivatives contributes to broader knowledge in this field .
Material Science and Biofunctional Hybrid Molecules
The synthesis and characterization of N-(3-chlorophenethyl)-4-nitrobenzamide as a biofunctional hybrid molecule highlight its potential applications in material science. Researchers investigate its properties, including UV absorption, mass spectral data, and NMR spectra .
Biological and Clinical Research
Given its unique structure, N-(3-chlorophenethyl)-4-nitrobenzamide may find applications in biological and clinical research. Its diverse properties warrant further exploration, especially in the context of drug development and therapeutic interventions .
properties
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-cyclopentylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-12-5-3-4-11(10-12)8-9-16-14(18)17-13-6-1-2-7-13/h3-5,10,13H,1-2,6-9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSZRRMGHXZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Chlorophenyl)ethyl]-3-cyclopentylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4763207.png)


![2-[(3-cyano-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4763239.png)
![1-methyl-5-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4763244.png)
![3,5-dimethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763258.png)
![4-[(4-fluorophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4763266.png)
![butyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4763273.png)
![[1-(3-acetylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B4763275.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4763289.png)
![2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B4763296.png)
![1-{[3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4763302.png)
![ethyl ({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4763310.png)